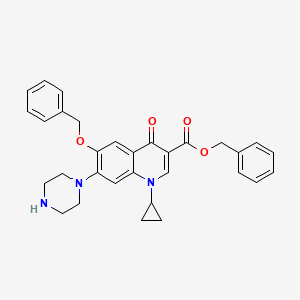
N-アセチルシタグリプチン
概要
説明
N-Acetyl Sitagliptin is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . It helps to control blood sugar levels by increasing substances in the body that make the pancreas release more insulin .
Synthesis Analysis
The synthesis of Sitagliptin involves various methods including spectroscopic and chromatographic techniques . A biocatalytic cascade has been developed to synthesize the Sitagliptin intermediate by fusing two different transaminases to regenerate the amino donor .Molecular Structure Analysis
N-Acetyl Sitagliptin contains total 50 bond(s); 33 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic) .Chemical Reactions Analysis
Sitagliptin undergoes various chemical reactions. Many spectroscopic methods like derivative techniques, chromogenic techniques were used for its analysis . A biocatalytic cascade was developed for the synthesis of the Sitagliptin intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of Sitagliptin have been analyzed using various methods including spectroscopic and chromatographic techniques .科学的研究の応用
2型糖尿病の治療
シタグリプチンは、2型糖尿病の治療に使用される強力な経口血糖降下薬です . これは、2型糖尿病患者の血糖値をコントロールし、体のインスリンへの反応性を改善するのに役立ちます .
薬物送達システム
研究者は、最適化された粘膜付着性ナノ粒子を使用してシタグリプチンの効果的な送達システムを開発しました . このシステムは、胃腸管内の滞留時間を最大12時間まで延長することで、患者のシタグリプチンの利点を向上させています .
心血管系の転帰
2型糖尿病と心血管疾患を持つ患者におけるシタグリプチンの心血管系の転帰への影響を調べるために、研究が行われています . その結果は、シタグリプチンを通常のケアに追加しても、主要な有害な心血管イベントのリスクが増加しないことを示唆しています .
DPP-4阻害
シタグリプチンはDPP-4阻害剤であり、シタグリプチンと2型糖尿病酵素(DPP-4)との分子間相互作用を調査するために、臨床試験で広く研究されてきました .
分析的推定
電気化学的方法、UV/VIS-分光光度法、HPLC/LC-MS、GC-MS、CE/CE-MSなど、シタグリプチンの推定に利用できるさまざまな分析手順があります . これらの方法は、ヒト、ラット、イヌの血漿および尿中のシタグリプチンリン酸塩の決定に役立ちます .
ナノテクノロジーと応用ナノサイエンス
作用機序
Target of Action
N-Acetyl Sitagliptin, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . Incretins are hormones that stimulate insulin secretion in response to meals . Additionally, recent studies suggest that Sitagliptin may also target the angiotensin-converting enzyme 2 (ACE2) .
Mode of Action
Sitagliptin acts as a competitive, reversible, fast, and tight binding inhibitor of DPP-4 . By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . When targeting ACE2, Sitagliptin may have a role in modulating the ACE2/Ang-(1-7)/Mas receptor (MasR) axis .
Biochemical Pathways
Sitagliptin affects several biochemical pathways. Primarily, it impacts the incretin pathway by preventing the degradation of incretins, thus enhancing their insulinotropic effects . It also influences the ACE2/Ang-(1-7)/MasR axis , which is implicated in various physiological processes . Furthermore, Sitagliptin has been found to inhibit protein kinase C-γ and affect the long-term potentiation pathway , which could have implications in conditions like epilepsy .
Pharmacokinetics
Sitagliptin exhibits good pharmacokinetic properties. It has a bioavailability of 87% and is primarily metabolized in the liver by CYP3A4 and CYP2C8 enzymes . It has an elimination half-life of 8 to 14 hours , and about 80% of the drug is excreted via the kidneys . These properties contribute to its efficacy and tolerability in patients.
Result of Action
The primary result of Sitagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It leads to glucose-dependent increases in insulin and decreases in glucagon, thereby controlling blood sugar levels . In addition, Sitagliptin has been found to have anti-inflammatory and antioxidant effects , which could potentially benefit conditions like severe acute pancreatitis-related acute lung injury .
Action Environment
The action of Sitagliptin can be influenced by various environmental factors. For instance, the presence of food can affect its metabolism . Moreover, the drug’s efficacy and safety can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions . Therefore, the action environment plays a crucial role in the drug’s overall effect.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-Acetyl Sitagliptin, like its parent compound Sitagliptin, is known to interact with the enzyme DPP-4 . By inhibiting DPP-4, it increases the levels of incretin hormones, which help to regulate glucose homeostasis . This interaction is crucial for the role of N-Acetyl Sitagliptin in biochemical reactions related to glucose metabolism .
Cellular Effects
N-Acetyl Sitagliptin has been shown to have significant effects on various types of cells, particularly those involved in glucose metabolism . It influences cell function by modulating insulin secretion in response to an increase in blood glucose . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Acetyl Sitagliptin involves binding interactions with the DPP-4 enzyme . By inhibiting DPP-4, it prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production . This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl Sitagliptin have been observed over time in laboratory settings . It has been shown to have a stable effect on glucose metabolism, with no significant degradation over time . Long-term effects on cellular function, such as sustained improvement in glucose homeostasis, have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl Sitagliptin have been shown to vary with different dosages . At therapeutic doses, it effectively improves glucose homeostasis without causing significant adverse effects . At high doses, potential toxic effects may occur, emphasizing the importance of appropriate dosing .
Metabolic Pathways
N-Acetyl Sitagliptin is involved in the metabolic pathway of glucose homeostasis . It interacts with the DPP-4 enzyme, a key component in the regulation of incretin hormones . These hormones, in turn, play a crucial role in insulin secretion and glucose metabolism .
Transport and Distribution
N-Acetyl Sitagliptin is distributed within cells and tissues where it exerts its effects . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .
特性
IUPAC Name |
N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMQPHTQKCJPI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


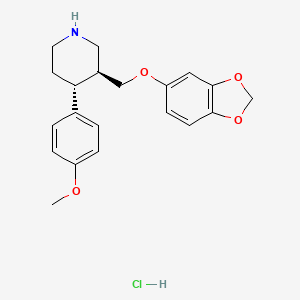
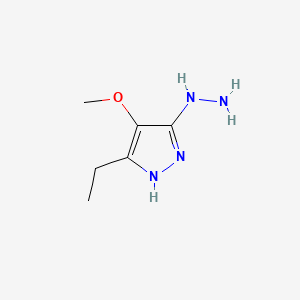

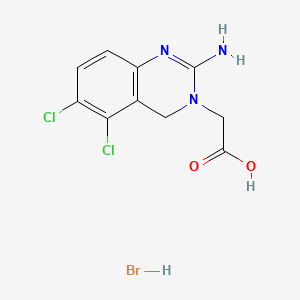

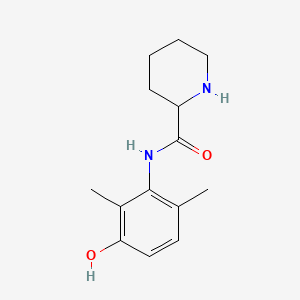
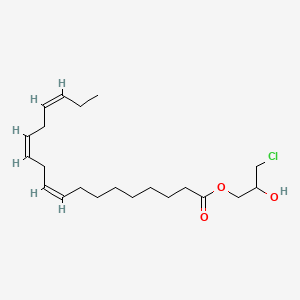
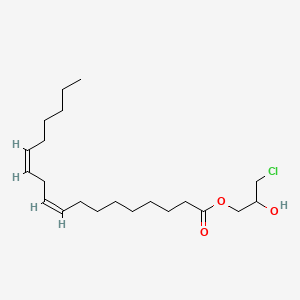
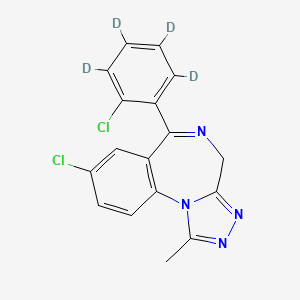
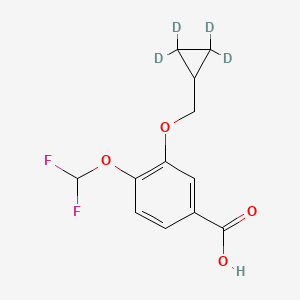
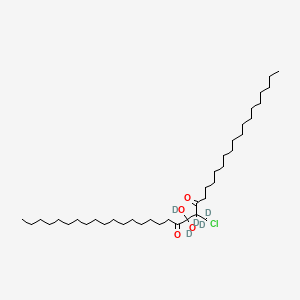
![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)
